molecular formula C9H11ClS B6292165 (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane CAS No. 2432936-55-3

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane

Cat. No.: B6292165
CAS No.: 2432936-55-3
M. Wt: 186.70 g/mol
InChI Key: DQMDSIURAXCMAH-UHFFFAOYSA-N
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Description

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClS. It is characterized by the presence of a chloro group, two methyl groups, and a methylsulfane group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2,3-dimethylphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of the compound can yield thiols or sulfides, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and methylsulfane groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2,3-dimethylphenyl)(ethyl)sulfane
  • (4-Chloro-2,3-dimethylphenyl)(propyl)sulfane
  • (4-Chloro-2,3-dimethylphenyl)(butyl)sulfane

Uniqueness

(4-Chloro-2,3-dimethylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the methylsulfane group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-chloro-2,3-dimethyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMDSIURAXCMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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